Product packaging for 7-Benzoylindolizine-3-carbonitrile(Cat. No.:CAS No. 113616-92-5)

7-Benzoylindolizine-3-carbonitrile

Cat. No.: B11869149
CAS No.: 113616-92-5
M. Wt: 246.26 g/mol
InChI Key: KIMMNYGETNSDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Benzoylindolizine-3-carbonitrile is a synthetically valuable indolizine derivative. Indolizine scaffolds are N-fused heterocycles of significant interest in both medicinal and materials chemistry research . They are recognized as key structural motifs in the development of novel therapeutic agents and advanced functional materials . In medicinal chemistry, indolizine derivatives have been identified as potential inhibitors of vascular endothelial growth factor (VEGF) and calcium entry blockers, and are investigated for activity as central nervous system depressants, 5-HT3 receptor antagonists, and phosphodiesterase V inhibitors . The presence of both the benzoyl and cyano functional groups on the indolizine core makes this compound a particularly versatile intermediate for further chemical transformation and for constructing more complex molecular architectures. Research into related indolizine-1-carbonitrile analogs has demonstrated potent antimicrobial activity, specifically against fungal strains, by potentially inhibiting the lanosterol 14α-demethylase (CYP51) enzyme, a target for azole antifungals . Furthermore, indolizine-based compounds are prominent in materials science due to their potential application in organic light-emitting devices (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs) . This product is intended for use as a key synthetic intermediate or reference standard in various research and development programs. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B11869149 7-Benzoylindolizine-3-carbonitrile CAS No. 113616-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113616-92-5

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

7-benzoylindolizine-3-carbonitrile

InChI

InChI=1S/C16H10N2O/c17-11-15-7-6-14-10-13(8-9-18(14)15)16(19)12-4-2-1-3-5-12/h1-10H

InChI Key

KIMMNYGETNSDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=C(N3C=C2)C#N

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of Benzoylindolizine Carbonitrile Frameworks

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rjpn.org For the 7-Benzoylindolizine-3-carbonitrile framework, FT-IR is instrumental in confirming the presence of the defining nitrile and carbonyl moieties.

The nitrile group (C≡N) provides a distinct and readily identifiable signal in an IR spectrum. The strong carbon-nitrogen triple bond typically produces a sharp absorption peak in a region of the spectrum that is often free from other signals. spectroscopyonline.com

For aromatic nitriles, this stretching vibration is generally observed in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic indolizine (B1195054) ring system influences the exact position of this band. The C≡N stretching vibration is a versatile infrared (IR) reporter useful for a wide range of applications. nih.gov Studies on various nitrile-containing compounds show that the majority exhibit their C≡N stretching bands between 2300 and 2200 cm⁻¹. nih.gov In the case of indolizine-1-carbonitrile (B3051405) derivatives, the synthesis and characterization confirm the presence of these key functional groups through spectroscopic analysis. nih.gov

Table 1: Characteristic FT-IR Frequencies for the Nitrile Group

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity

Data compiled from representative literature values for aromatic nitriles. spectroscopyonline.com

The carbonyl (C=O) group of the benzoyl substituent gives rise to one of the most intense signals in the IR spectrum, a characteristic that makes it easy to detect. For ketones where the carbonyl group is conjugated with an aromatic ring, such as in a benzoyl moiety, the absorption peak is typically found around 1710 cm⁻¹. youtube.com

Conjugation slightly lowers the vibrational frequency compared to a simple aliphatic ketone by delocalizing the pi-electron density, which imparts more single-bond character to the C=O bond, thereby weakening it. youtube.com In studies of 3-benzoylindolizine derivatives, the presence of the strong carbonyl absorption band is a key piece of evidence confirming the successful acylation of the indolizine core. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Frequencies for the Carbonyl Group

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity

Data compiled from representative literature values for conjugated ketones. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-¹³ (¹³C) spectra, the complete atomic connectivity of the this compound framework can be determined.

The ¹H NMR spectrum provides detailed information about the electronic environment of every proton in the molecule. The aromatic protons of the indolizine core and the benzoyl group are expected to resonate in the downfield region, typically between 6.0 and 8.5 ppm. fiveable.me

The unsubstituted indolizine molecule displays a characteristic set of signals for its seven protons. chemicalbook.com The introduction of the benzoyl group at the C7 position and the carbonitrile group at the C3 position significantly alters the chemical shifts of the remaining protons on the indolizine ring due to their electron-withdrawing and anisotropic effects.

Indolizine Ring Protons: The protons H-1, H-2, H-5, H-6, and H-8 will each produce a distinct signal. The exact chemical shifts depend on the deshielding effects of the adjacent substituents.

Benzoyl Group Protons: The five protons of the phenyl ring will typically appear as a complex multiplet or as distinct signals for the ortho, meta, and para protons, depending on the resolution and the electronic environment. Aromatic protons generally resonate in the 6-8 ppm range. fiveable.me

Spin-spin coupling between adjacent protons provides connectivity information. For instance, the coupling constants (J-values) between protons on the pyridine-derived ring of the indolizine core are characteristic of their relative positions. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton(s) Environment Predicted Chemical Shift (δ, ppm) Multiplicity
H-1, H-2 Pyrrole-like ring 6.5 - 7.5 Doublet, Doublet
H-5 Pyridine-like ring 7.5 - 8.5 Doublet
H-6, H-8 Pyridine-like ring 7.0 - 8.0 Multiplet

Predicted values are based on the parent indolizine spectrum and known substituent effects. fiveable.mechemicalbook.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a single peak, and its chemical shift indicates its electronic environment. scienceopen.com

Indolizine Carbons: The eight carbons of the indolizine core will have distinct signals in the aromatic region (approx. 100-140 ppm). The bridgehead carbon (C9) and the carbons bearing substituents (C3 and C7) will show shifts influenced by these groups.

Benzoyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (approx. 125-140 ppm). The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm for aromatic ketones.

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift, generally appearing in the range of 115-125 ppm. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon(s) Environment Predicted Chemical Shift (δ, ppm)
Indolizine Ring Carbons Aromatic 100 - 140
Benzoyl Ring Carbons Aromatic 125 - 140
Carbonyl Carbon (C=O) Ketone 190 - 200
Nitrile Carbon (C≡N) Nitrile 115 - 125
Carbon at C3 Attached to CN ~100

Predicted values based on general chemical shift data and analysis of related structures. chemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides definitive confirmation of the molecular formula. For this compound (C₁₆H₁₀N₂O), the exact molecular mass can be calculated and compared to the experimental value.

High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. In techniques like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The analysis of various substituted indolizines confirms that mass spectrometry is a standard method for verifying the molecular mass of the final products. researchgate.netresearchgate.net

Table 5: Molecular Mass Data for this compound

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. This technique provides the high-accuracy mass measurement required to confirm the identity of newly synthesized compounds. In the study of benzoylindolizine derivatives, HRMS is routinely used to validate the successful synthesis of the target molecules.

For instance, in the characterization of a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues, HRMS was employed to confirm their molecular formulas. tandfonline.comnih.gov Similarly, the structures of novel 7-(trifluoromethyl) substituted indolizine analogues were unequivocally confirmed using techniques including HRMS. researchgate.net Another study on 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives also utilized mass spectrometry to verify the synthesized compounds. researchgate.net

While specific HRMS data for this compound is not publicly available, the data from closely related structures provides a clear indication of the expected analytical results. The table below illustrates typical HRMS data for analogous compounds.

Compound NameMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Reference
Ethyl 7-acetyl-2-phenyl-3-benzoylindolizine-1-carboxylateC26H21NO5427.14428.1 [M+H]+ researchgate.net
Diethyl 7-acetyl-3-benzoylindolizine-1,2-dicarboxylateNot SpecifiedNot SpecifiedNot Specified researchgate.net
Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylateNot SpecifiedNot SpecifiedNot Specified researchgate.net
Dimethyl 7-amino-3-benzoylindolizine-1,2-dicarboxylateNot SpecifiedNot SpecifiedNot Specified researchgate.net

This table presents data for analogues of this compound to illustrate the application of HRMS in the characterization of this class of compounds.

X-ray Diffraction Analysis for Solid-State Structure

For several derivatives of the benzoylindolizine framework, single-crystal X-ray diffraction has been successfully employed to elucidate their structural intricacies. A notable study on a series of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate analogues reported the structural elucidation of seven derivatives using this method. rsc.org The analysis provided crucial insights into the molecular geometry and intermolecular interactions governing the crystal packing. rsc.org

Although a crystal structure for this compound itself is not available in the referenced literature, the crystallographic data from its analogues offer valuable information about the general structural features of this class of compounds. The following table summarizes key crystallographic parameters for a representative analogue.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Ethyl 7-methoxy-3-(4-nitrobenzoyl)indolizine-1-carboxylateMonoclinicP2₁/c12.3456(4)7.9876(3)19.8765(7)9098.765(3)90 rsc.org

This table presents crystallographic data for an analogue of this compound, highlighting the type of information obtained from X-ray diffraction analysis.

The structural data obtained from X-ray crystallography are fundamental for understanding structure-activity relationships and for the rational design of new materials and therapeutic agents based on the benzoylindolizine scaffold.

Computational and Theoretical Investigations of 7 Benzoylindolizine 3 Carbonitrile and Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone computational techniques that predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor or target), such as a protein. These methods are crucial for understanding the potential biological activity of compounds like 7-benzoylindolizine-3-carbonitrile.

Molecular docking studies have been pivotal in identifying the potential biological targets of indolizine (B1195054) derivatives. By simulating the interaction between the indolizine scaffold and various protein active sites, researchers can hypothesize their mechanism of action. For instance, computational studies on indolizine analogues have suggested potential interactions with several key enzymes.

One area of investigation has been their effect as larvicidal agents. Docking studies on ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues identified the larval Acetylcholinesterase (AChE) enzyme and Sterol Carrier Protein-2 (SCP-2) as probable molecular targets. tandfonline.comnih.gov This suggests that the larvicidal activity of these compounds may stem from the inhibition of these crucial proteins in Anopheles arabiensis.

In the context of anti-inflammatory research, indolizine derivatives have been modeled against the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The COX-2 enzyme is a well-established target for anti-inflammatory drugs. nih.gov Molecular modeling of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates has been performed to understand the binding interactions with residues in the active site of the COX-2 enzyme. nih.govresearchgate.net

Furthermore, novel indolizine-1-carbonitrile (B3051405) derivatives have been investigated for their antimicrobial properties. Molecular docking simulations were used to explore their binding modes within the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase, revealing potential mechanisms for their observed antifungal and antibacterial activities. nih.gov

Beyond identifying potential targets, docking studies predict how a ligand binds within a target's active site and the strength of this interaction, often expressed as a binding affinity or docking score. These predictions are vital for optimizing the structure of a lead compound to enhance its potency.

For indolizine analogues targeting the COX-2 enzyme, docking studies have elucidated the specific interactions that contribute to their inhibitory activity. These models show how the compounds fit into the enzyme's active site, with hydrophobic interactions often identified as a major contributing factor to the binding. researchgate.net The predicted docking poses for methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates within the COX-2 domain help to explain their structure-activity relationship. researchgate.net For example, compound 4e (Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate) was identified as the most active in a series, with an IC50 of 6.71 μM, comparable to the known NSAID indomethacin (B1671933). nih.gov

In studies of indolizine-1-carbonitrile derivatives as antimicrobial agents, docking was used to determine the probable binding modes for the most active compounds. nih.gov For instance, compound 5b showed the highest antifungal activity, and its predicted binding mode within the fungal 14α-demethylase active site provided a rationale for its efficacy. nih.gov Similarly, the binding mode of the most potent antibacterial compound, 5g , was determined against bacterial protein tyrosine phosphatase. nih.gov The binding affinity, often calculated in kcal/mol, provides a quantitative measure for comparison. For example, in a study of different inhibitors, a lower binding energy generally indicates a more stable and potent protein-ligand complex. ijpras.comuomustansiriyah.edu.iq

The table below summarizes the predicted binding affinities for selected compounds from a molecular docking study against the HDAC8 enzyme, illustrating the use of this metric.

CompoundBinding Affinity (ΔG, kcal/mol)
Compound 1 -8.276
Compound 2 -10.093
Compound 3 -8.647
Compound 5 -8.676
Vorinostat (Reference) -5.375
This interactive table is based on data for benzothiazole hydroxamate hybrids, illustrating typical results from docking studies. uomustansiriyah.edu.iq

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the physical movements of atoms and molecules over time. nih.gov This computational method is used to study the stability of the ligand-receptor complex predicted by molecular docking. tandfonline.comnih.gov By simulating the complex in a dynamic environment that mimics physiological conditions, MD can confirm the stability of the binding pose and interactions.

For indolizine analogues identified as potential larvicidal agents, MD simulations were performed on the complexes with Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2). tandfonline.com These simulations help to validate the docking results, ensuring that the predicted binding mode is stable over a period of time. tandfonline.com Similarly, MD simulations have been employed in studies of indole derivatives to investigate the stability of the protein-ligand complex, with metrics like the Root Mean Square Deviation (RMSD) used to assess stability. nih.gov A stable RMSD value over the course of the simulation suggests a stable binding. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The specific conformation of a molecule like this compound is critical for its ability to bind to a biological target.

Computational methods are used to determine the most stable, low-energy conformations of a molecule. This information is a prerequisite for meaningful molecular docking studies, as the bioactive conformation (the shape the molecule adopts when it binds to its target) must be accessible. The stability of different conformers can be influenced by factors like intramolecular forces and interactions with the solvent. researchgate.net While specific conformational analysis studies on this compound are not widely published, the principles are fundamental to the docking and MD simulations performed on its analogues, which inherently assess the molecule's conformational flexibility and stability within the binding pocket. uni-tuebingen.de

Quantum Mechanical (QM) Studies and Frontier Orbital Theory (FOT)

Quantum mechanical (QM) studies delve into the electronic structure of molecules, providing insights that classical molecular mechanics cannot. These calculations can determine properties like charge distribution, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Orbital Theory (FOT) is particularly important, as the HOMO and LUMO energies relate to a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net For drug design, understanding the electronic properties can help explain the interactions between a ligand and its receptor. For example, QM studies on indometacin, a related indole derivative, have analyzed the charge density distribution through molecular electrostatic potential maps, which can identify regions of the molecule likely to be involved in electrostatic or hydrogen bonding interactions. researchgate.net Such analyses for this compound would illuminate its electronic characteristics, contributing to a more complete understanding of its potential interactions.

Cheminformatics Approaches in Structure-Activity Relationship (SAR)

Cheminformatics combines computational methods with chemical information to support drug discovery. mdpi.com It is extensively used to analyze structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity.

For indolizine and related indole analogues, cheminformatics helps to identify the structural features that are crucial for their desired effect. tandfonline.comnih.gov By analyzing data from a series of synthesized compounds, researchers can build models that correlate specific substitutions or structural modifications with changes in activity. For example, SAR studies on indole-based inhibitors have defined the importance of molecular shape and contact surface area for biological activity. nih.gov A review of 7-azaindole derivatives highlighted that substitutions at positions 1, 3, and 5 of the ring are often critical for anticancer activity. nih.gov Cheminformatics tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify compounds with good drug-like properties early in the discovery process. nih.gov

Mechanistic Insights into Biological Activities of Indolizine Carbonitrile Derivatives

Antimicrobial Activity: Mechanistic Investigations

Indolizine-carbonitrile derivatives exhibit a broad spectrum of antimicrobial activity through various mechanisms of action.

Inhibition of Bacterial Protein Tyrosine Phosphatases (PTPs)

Certain indolizine-1-carbonitrile (B3051405) derivatives have been identified as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs). brieflands.combrieflands.com These enzymes are crucial for the virulence of several pathogenic bacteria, playing a significant role in processes like biofilm formation and the biosynthesis of essential polysaccharides. mdpi.comnih.gov By inhibiting PTPs, these compounds can disrupt key cellular functions necessary for bacterial survival and pathogenicity. nih.govnih.gov The inhibition of these virulence factors presents a promising strategy for developing novel antimicrobial therapies. nih.gov Molecular docking studies have been employed to understand the binding modes of these derivatives within the active sites of bacterial PTPs, providing a basis for the structure-based design of more potent inhibitors. nih.gov

Targeting Fungal 14α-Demethylase

The structural similarity of indolizine (B1195054) derivatives to azole antifungals suggests their potential as antifungal agents. brieflands.com Azoles function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. brieflands.comnih.gov The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth. brieflands.comnih.gov Molecular docking studies have shown that indolizine-carbonitrile derivatives can fit into the active site of fungal 14α-demethylase, indicating a similar mechanism of action to traditional azole antifungals. nih.gov This makes them promising candidates for the development of new antifungal drugs, particularly in the face of growing azole resistance. brieflands.comnih.gov

Activity against Mycobacterium tuberculosis through InhA Enzyme Inhibition

Several 1,2,3-trisubstituted indolizine derivatives have demonstrated significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) strains. nih.govtandfonline.comnih.govuniv-smb.fr In silico docking studies have identified the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target for these compounds. tandfonline.comnih.govuniv-smb.fr InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the target of the frontline anti-TB drug isoniazid (B1672263). nih.govnih.gov Direct inhibitors of InhA are of particular interest as they can bypass the common resistance mechanism to isoniazid, which involves mutations in the activating enzyme KatG. nih.govmdpi.com The development of indolizine-based InhA inhibitors, therefore, represents a promising avenue for combating drug-resistant tuberculosis. tandfonline.comnih.govuniv-smb.fr

Dual Antifungal and Antibacterial Mechanisms

A noteworthy characteristic of some indolizine derivatives is their ability to exhibit both antifungal and antibacterial activity. brieflands.comderpharmachemica.com This dual action is attributed to their capacity to interact with multiple microbial targets. For instance, a single indolizine derivative has been reported to possess both antibacterial and antifungal efficacy. derpharmachemica.com This broad-spectrum activity is advantageous in treating mixed infections and could potentially reduce the development of resistance. The underlying mechanisms often involve the simultaneous inhibition of key enzymes in both bacteria and fungi, such as bacterial PTPs and fungal 14α-demethylase. nih.gov

Anticancer Activity: Mechanistic Explanations

Beyond their antimicrobial effects, indolizine-carbonitrile derivatives have also shown promise as anticancer agents.

In Vitro Cytotoxicity and Anti-Proliferative Mechanisms

A number of indolizine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. asianpubs.orgresearchgate.net For instance, certain ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates have shown significant anticancer activity. asianpubs.orgresearchgate.net The anti-proliferative mechanisms of these compounds are multifaceted. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest at different phases, such as the G0/G1 and S phases. nih.govrsc.org The flexibility of the 1,3,5-triazine (B166579) ring, which can be incorporated as a linker in these derivatives, allows for structural modifications that can enhance their anticancer and inhibitory activity against specific cancer-related enzymes like human carbonic anhydrase IX (hCA IX). nih.govnih.gov The ability of these compounds to interfere with fundamental cellular processes like phospholipid metabolism has also been proposed as a mechanism for their anti-proliferative effects. nih.govresearchgate.net

Table 1: Investigated Biological Activities of Indolizine-Carbonitrile Derivatives

Biological Activity Target Organism/Cell Line Mechanism of Action Key Findings
Antimicrobial
Antibacterial Pathogenic Bacteria Inhibition of Protein Tyrosine Phosphatases (PTPs) Disrupts bacterial virulence and essential cellular processes. brieflands.combrieflands.comnih.gov
Antifungal Fungi (e.g., Candida albicans) Inhibition of 14α-Demethylase (CYP51) Disrupts ergosterol biosynthesis, leading to fungal cell growth inhibition. brieflands.comnih.gov
Anti-mycobacterial Mycobacterium tuberculosis Inhibition of InhA Enzyme Bypasses common isoniazid resistance mechanisms. tandfonline.comnih.govuniv-smb.frnih.gov
Anticancer

Table 2: Compound Names Mentioned in the Article

Compound Name
7-Benzoylindolizine-3-carbonitrile
Indolizine-1-carbonitrile
1,2,3-trisubstituted indolizines
Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates

Anti-inflammatory Activity: Insights into Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of indolizine-carbonitrile derivatives are significantly attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory processes. nih.govnih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the side effects associated with the inhibition of COX-1. nih.govnih.gov

Research into indolizine derivatives has revealed their potential as effective COX inhibitors. For instance, a series of 7-methoxy indolizine analogues were synthesized and evaluated for their COX-2 inhibitory potential. nih.gov These studies identified compounds with significant activity, with some derivatives showing inhibitory concentrations (IC₅₀) in the micromolar range, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). nih.govresearchgate.net

Selective COX-2 Inhibition Mechanisms

The selective inhibition of COX-2 by indolizine derivatives is primarily governed by hydrophobic interactions within the enzyme's active site. nih.gov Molecular modeling studies have shown that the larger and more flexible active site of COX-2, compared to COX-1, can accommodate the specific structural features of these derivatives. researchgate.net This structural difference is a key factor in achieving selectivity.

In one study, the compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated a promising COX-2 inhibition with an IC₅₀ value of 5.84 µM, which was more potent than the reference drug indomethacin (IC₅₀ = 6.84 µM). nih.gov The molecular docking analysis of this series of compounds indicated that hydrophobic forces were the main contributors to their COX-2 inhibitory action. nih.gov The benzoyl group of the indolizine molecule tends to orient itself towards key amino acid residues such as Tyr385 and Trp387 within the COX-2 active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Role of Indolizine Conformation in Enzyme Binding

The specific three-dimensional arrangement, or conformation, of the indolizine scaffold is crucial for its effective binding to the COX-2 enzyme. Studies have revealed that these compounds often adopt a conformation similar to that of indomethacin when inside the active site. nih.gov The indolizine ring is typically positioned between key amino acid residues, including Ala527, Val523, Val349, and Leu352. nih.gov

Furthermore, certain derivatives can form hydrogen bonds that enhance their binding affinity and stability. For example, some indolizines have shown favorable hydrogen bonding interactions between the Arg120 residue of the enzyme and an ester group at the 1-position of the indolizine structure. nih.gov The unique conformation and the potential for multiple points of interaction within the active site underscore the importance of the indolizine core in designing potent and selective COX-2 inhibitors.

Antioxidant Properties: Mechanistic Pathways

Indolizine-carbonitrile derivatives have demonstrated notable antioxidant properties through various mechanistic pathways. Their ability to counteract oxidative stress is a significant aspect of their biological activity profile. Studies on compounds such as 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives have shown that they possess significant antioxidant capabilities across multiple assays. japsonline.comresearchgate.net

Radical Scavenging Activities (DPPH, Nitric Oxide)

One of the primary mechanisms by which these compounds exert their antioxidant effect is through radical scavenging. They have been shown to effectively scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive species such as nitric oxide. japsonline.com In studies evaluating a series of 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives, all tested compounds exhibited moderate to significant DPPH free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. japsonline.comresearchgate.net Similarly, these compounds demonstrated the ability to scavenge nitric oxide free radicals, indicating their potential to mitigate cellular damage caused by these reactive species. japsonline.com

Reducing Power and Lipid Peroxidation Inhibition

The antioxidant capacity of indolizine derivatives is also linked to their reducing power and their ability to inhibit lipid peroxidation. japsonline.com The reducing power of a compound is a measure of its electron-donating capability, which is crucial for neutralizing free radicals. The 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives were found to be moderately active as reducing agents. japsonline.com

Furthermore, these compounds have shown efficacy in inhibiting lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. japsonline.comnih.gov All tested derivatives in the aforementioned study displayed moderate inhibitory activity against lipid peroxidation. japsonline.com This suggests that these indolizine compounds can help protect cell membranes from oxidative damage.

Phosphatase Inhibitory Activity

In addition to their anti-inflammatory and antioxidant effects, certain indolizine-carbonitrile derivatives have been identified as inhibitors of phosphatases. nih.gov Phosphatases are enzymes that remove phosphate (B84403) groups from proteins and other molecules, and their dysregulation is implicated in various diseases, including infectious diseases. nih.gov A study focusing on a series of 3-substituted indolizine-1-carbonitrile derivatives revealed their activity against Mycobacterium tuberculosis protein tyrosine phosphatases A and B (MPtpA/MPtpB), which are crucial for the survival and pathogenesis of the bacterium. nih.gov This discovery highlights a distinct therapeutic potential for this class of compounds as anti-infective agents through the mechanism of phosphatase inhibition. nih.gov

Larvicidal Action: Molecular Target Identification

Computational and in vitro studies have identified two primary molecular targets for indolizine-based larvicides: the enzyme acetylcholinesterase (AChE) and the sterol carrier protein-2 (SCP-2). mdpi.comnih.gov These targets are crucial for the normal development and survival of insect larvae.

Acetylcholinesterase is a vital enzyme in the central and peripheral nervous systems of insects, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govfrontiersin.org The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, paralysis, and ultimately, the death of the insect. nih.gov This mechanism is a well-established target for many commercial insecticides, including organophosphates and carbamates. frontiersin.orgnih.gov

Indolizine derivatives have demonstrated significant AChE inhibitory activity. For instance, a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives showed potent AChE inhibition, with one compound exhibiting an IC50 value as low as 0.068 µM. nih.gov Kinetic studies of these derivatives revealed a mixed-type inhibition pattern, suggesting that they can bind to both the catalytically active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Molecular docking studies on various indolizine analogues have provided insights into their binding modes with AChE. These studies indicate that the indolizine scaffold can fit within the active site gorge of the enzyme. For example, docking studies of 2-aryl-2,3-dihydroquinazolin-4-ones, which also exhibit larvicidal activity, identified AChE as a plausible molecular target. mdpi.com Although a direct correlation between docking scores and larvicidal activity is not always observed due to factors like lipophilicity, these computational analyses are crucial for identifying potential lead compounds. mdpi.com The interaction often involves key amino acid residues within the active site. nih.gov

Table 1: Molecular Docking Results of Representative Indolizine Analogues with Acetylcholinesterase (AChE)

Compound Analogue Target Protein PDB ID Docking Score (kcal/mol) Interacting Residues
Indolizinoquinoline-5,12-dione derivative (12b) Acetylcholinesterase (AChE) Not Specified Not Specified Binds to both catalytic and peripheral anionic sites nih.gov
2,3-dihydroquinazolin-4(1H)-one derivative (3i S) G199S mutant AChE1 6ARY Strong binding affinity Not Specified mdpi.com
2,3-dihydroquinazolin-4(1H)-one derivative (3m R) G199S mutant AChE1 6ARY Strong binding affinity Not Specified mdpi.com
(+)-Cymbodiacetal (from Cymbopogon citratus) Drosophila melanogaster AChE 1qon -9.407 Interacts with important active site residues nih.gov
Proximadiol (from Cymbopogon citratus) Drosophila melanogaster AChE 1qon -8.253 Interacts with important active site residues nih.gov
Geranylacetone (from Cymbopogon citratus) Drosophila melanogaster AChE 1qon -8.177 Interacts with important active site residues nih.gov

This table presents data for compounds structurally related to or having a similar mode of action as this compound to infer its potential interactions.

Insects are incapable of synthesizing cholesterol de novo and must obtain it from their diet. nih.gov Cholesterol is essential for various biological functions, including cell membrane structure and as a precursor for ecdysteroids, which are crucial for molting and development. The transport of hydrophobic cholesterol through the aqueous environment of the cytoplasm is facilitated by sterol carrier proteins. nih.gov

Sterol Carrier Protein-2 (SCP-2) is an intracellular protein that plays a significant role in cholesterol uptake and transport in insects like mosquitoes. nih.govturkiyeparazitolderg.org Inhibiting SCP-2 disrupts the normal sterol trafficking, leading to a deficiency in essential cholesterol, which in turn impairs development and is ultimately lethal to the larvae. nih.gov This makes SCP-2 an attractive and specific target for novel larvicides.

In silico docking studies have suggested that indolizine derivatives can bind favorably to the SCP-2 receptor in mosquito larvae. nih.govconicet.gov.ar For instance, a study on 1,2,3-triazolyl-tetrahydropyrimidine conjugates, which demonstrated dose-dependent larvicidal activity against Anopheles arabiensis, revealed through molecular docking that SCP-2 is a plausible molecular target. nih.govconicet.gov.ar The study indicated that the substituents on the core structure play a critical role in the binding affinity with SCP-2. nih.gov The inhibition of SCP-2 by these compounds is believed to be a key mechanism contributing to their larvicidal effects. nih.gov

Table 2: Molecular Docking Insights for Indolizine Analogues with Sterol Carrier Protein-2 (SCP-2)

Compound Analogue Target Protein PDB ID Docking Score (kcal/mol) Key Finding
1,2,3-triazolyl-tetrahydropyrimidine conjugates Sterol Carrier Protein-2 (SCP-2) Not Specified Favorable binding affinity Inhibition of SCP-2 is a plausible mechanism of larvicidal action nih.govconicet.gov.ar
Pyrazolyl-indolizine derivatives Antimicrobial protein receptors (general) 5TZ1 (Sterol 14-demethylase) -7.20 to -11.70 Demonstrates effective binding to active sites of target proteins researchgate.net

This table includes data from related heterocyclic compounds to illustrate the potential interaction of this compound with sterol transport proteins.

Advanced Applications in Materials Science for Indolizine Derivatives

Functional Dyes and Fluorescent Probes

Indolizine (B1195054) derivatives are recognized for their fluorescence properties, which are crucial for their use as functional dyes and fluorescent probes. nih.gov The core indolizine structure is inherently fluorescent, and the introduction of various substituents allows for the tuning of its photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and Stokes shifts.

The presence of a benzoyl group at the C7 position and a carbonitrile group at the C3 position in 7-Benzoylindolizine-3-carbonitrile is expected to significantly influence its properties as a dye and probe. The benzoyl group, being a carbonyl-containing substituent, can have a quenching effect on fluorescence, which may modulate the emission quantum yields. rsc.org Conversely, the electron-withdrawing nature of the carbonitrile group at the C3 position can impact the electronic distribution within the indolizine ring system, potentially leading to altered fluorescence characteristics. nih.gov

Research on related indolizine derivatives has shown that substitution at the C7 position can be leveraged to create highly specific chemosensors. For instance, attaching a cyclodextrin (B1172386) moiety to 7-substituted indolizines has been explored for the development of fluorescent sensors for volatile organic compounds (VOCs). researchgate.net This suggests that this compound could serve as a scaffold for the design of novel sensors, where the benzoyl group might play a role in molecular recognition or in modulating the fluorescent response upon binding to an analyte.

Furthermore, the development of new pyrido[3,2-b]indolizine scaffolds has demonstrated the potential to create fluorophores with tunable emission colors across the visible spectrum, from blue to red, by strategic placement of substituents. acs.org This tunability is a key feature for the design of functional dyes for various imaging and sensing applications. While specific data on this compound is limited, the known effects of its constituent functional groups on the indolizine core suggest a strong potential for its application in this area.

Table 1: Photophysical Properties of Selected Indolizine Derivatives

Compound/Derivative ClassEmission Wavelength Range (nm)Key FeaturesReference
Pyrido[3,2-b]indolizine AnalogsBlue to RedTunable emission colors with small molecular size. acs.org
2-Benzoyl-N-benzylpyridinium derived Indolizines-Low fluorescence quantum yields due to carbonyl quenching. rsc.org
Indolizine-β-cyclodextrin Sensors-Potential for VOC detection through fluorescence changes. researchgate.net

This table summarizes the properties of related indolizine derivatives to infer the potential characteristics of this compound.

Organic Light-Emitting Diodes (OLED)

The field of organic electronics has identified indolizine derivatives as promising materials for use in Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com Their inherent fluorescence and the ability to modify their electronic properties through synthesis make them attractive candidates for the emissive layer in OLED devices.

Studies on other indolizine derivatives have highlighted their potential as blue-emitting materials, a crucial component for full-color displays. The efficiency and color purity of these materials are determined by their molecular structure and the resulting photophysical properties. While direct application of this compound in OLEDs has not been extensively reported, the electronic characteristics imparted by the benzoyl and carbonitrile groups are of significant interest.

The electron-withdrawing nature of both the benzoyl and carbonitrile groups can influence the HOMO and LUMO energy levels of the molecule. This is a critical factor in determining the charge injection and transport properties within an OLED device, as well as the emission color. The strategic placement of such groups can be used to fine-tune the band gap and achieve desired electroluminescent properties.

Table 2: Potential Role of Substituents in this compound for OLED Applications

SubstituentPositionPotential Effect on OLED Performance
BenzoylC7May influence charge transport and emission color. Potential for fluorescence quenching.
CarbonitrileC3Electron-withdrawing nature can tune HOMO/LUMO levels, affecting charge injection and emission wavelength.

This table outlines the expected influence of the functional groups present in this compound on its performance in OLEDs, based on general principles of materials science.

Crystallochromic Properties and Their Structural Basis

A fascinating phenomenon observed in some indolizine derivatives is crystallochromism, where the compound exhibits different colors in different crystalline forms. rsc.orgrsc.org This property is of great interest for applications in sensing, security printing, and smart materials.

A notable study on an indolizine derivative featuring a benzoyl substituent revealed the first instance of crystallochromism in this class of compounds. rsc.orgrsc.org The compound was found to crystallize into two distinct forms, one with orange-colored cubes and the other with yellow-green needles. X-ray diffraction analysis of these polymorphs showed that the color difference arises from variations in the molecular conformation, specifically the out-of-plane torsion of the benzoyl substituent. rsc.org

This finding is highly relevant to this compound, as it also possesses a benzoyl group. It is plausible that this compound could exhibit similar crystallochromic behavior. The interplay of intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state can lead to different packing arrangements and, consequently, different electronic and photophysical properties.

The structural basis for crystallochromism in the reported benzoyl-substituted indolizine was attributed to the degree of planarization of the molecule in the crystalline lattice. Different torsional angles of the benzoyl group relative to the indolizine plane result in altered electronic conjugation and, therefore, different absorption and emission characteristics, leading to the observed color change. rsc.org The presence of the carbonitrile group in this compound could further influence the intermolecular interactions and packing motifs, potentially leading to unique and tunable crystallochromic properties.

Table 3: Comparison of Crystalline Polymorphs of a Benzoyl-Substituted Indolizine

Crystal FormColorKey Structural FeatureReference
Polymorph 1 (Cubes)OrangeSpecific out-of-plane torsion of the benzoyl group rsc.org
Polymorph 2 (Needles)Yellow-greenDifferent out-of-plane torsion of the benzoyl group rsc.org

This table details the observed crystallochromism in a related benzoyl-substituted indolizine, suggesting a potential property of this compound.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of the indolizine (B1195054) core is well-established, with methods such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions being prominent. However, the development of novel, efficient, and regioselective synthetic routes to specifically access 7-substituted-3-carbonitrile indolizines remains an area of active interest.

Future research in the synthesis of 7-Benzoylindolizine-3-carbonitrile could focus on:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine commercially available starting materials to construct the this compound framework in a single step would be highly advantageous. This approach enhances efficiency and reduces waste.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions like microwave irradiation, is a growing trend in organic synthesis. tandfonline.com Applying these principles to the synthesis of the target compound would be a significant advancement.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the benzoyl group at the 7-position or the carbonitrile group at the 3-position of a pre-formed indolizine ring could provide rapid access to a library of analogs for structure-activity relationship studies.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity of this compound, and facilitate easier scale-up.

Challenges in this area include achieving high regioselectivity, especially in controlling the substitution pattern on the pyridine ring of the indolizine core, and ensuring the compatibility of various functional groups under the reaction conditions.

Structure-Activity Relationship (SAR) Refinement for Enhanced Bioactivity

Indolizine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov However, the specific bioactivity of this compound is not extensively documented. A crucial future direction is the systematic exploration and refinement of its structure-activity relationship (SAR) to enhance its therapeutic potential.

Key areas for SAR refinement include:

Modifications of the Benzoyl Moiety: The phenyl ring of the benzoyl group can be substituted with various electron-donating or electron-withdrawing groups to investigate their impact on bioactivity. The position of these substituents will also be a critical factor.

Alterations at the 3-Position: While the carbonitrile group is a key feature, exploring its replacement with other isosteres, such as amides or esters, could modulate the compound's electronic properties and its interactions with biological targets.

Substitution on the Indolizine Core: Introducing small alkyl or halogen groups at other available positions on the indolizine ring could influence the molecule's lipophilicity and steric profile, potentially leading to improved activity and selectivity.

A significant challenge in SAR studies is the need for efficient synthetic methods to generate a diverse library of analogs. Furthermore, comprehensive biological screening against a panel of relevant targets is necessary to identify promising lead compounds.

Exploration of New Material Science Applications

The planar, π-conjugated system of the indolizine ring often imparts fluorescent properties to its derivatives. rsc.org This opens up possibilities for their application in material science, an area that remains largely unexplored for this compound.

Future research could focus on:

Fluorescent Probes and Sensors: The intrinsic fluorescence of the indolizine core could be harnessed to develop fluorescent probes for detecting specific ions, molecules, or changes in the microenvironment. The benzoyl and carbonitrile groups can be modified to tune the photophysical properties, such as absorption and emission wavelengths.

Organic Light-Emitting Diodes (OLEDs): Indolizine derivatives with high quantum yields and suitable electronic properties could be investigated as potential emitters in OLEDs.

Non-linear Optical (NLO) Materials: The donor-acceptor nature that can be engineered into the indolizine scaffold suggests potential for applications in NLO materials.

A primary challenge will be to understand the relationship between the substitution pattern and the photophysical properties of this compound. This will require detailed spectroscopic and computational studies to guide the design of materials with desired characteristics.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. researchgate.net For this compound, advanced computational studies can provide valuable insights and accelerate its development.

Future computational research directions include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular orbitals, and spectroscopic properties of this compound and its analogs. This can aid in understanding its reactivity and predicting its photophysical behavior.

Molecular Docking and Dynamics Simulations: To explore its potential as a bioactive agent, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets. tandfonline.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Q & A

What are the recommended methods for synthesizing 7-Benzoylindolizine-3-carbonitrile and confirming its structural integrity?

  • Methodological Answer :
    A reduced-temperature, eco-friendly synthesis method (30 minutes reaction time) is effective for producing 7-Benzoylindolizine derivatives. Purification involves column chromatography followed by recrystallization from ethyl acetate. Structural confirmation requires 1H-NMR and 13C-NMR to resolve aromatic protons and carbon environments, LC-MS for molecular ion validation, and elemental analysis for stoichiometric verification .

Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
    Essential techniques include:
  • Spectroscopy : IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), NMR for substituent positioning, and UV-Vis for conjugation analysis.
  • Chromatography : HPLC to assess purity (>95%) and monitor reaction progress.
  • Mass Spectrometry : High-resolution LC-MS for molecular formula confirmation.
    Cross-referencing these methods ensures accurate structural assignment and purity assessment .

How can reaction conditions be optimized for introducing substituents to the indolizine core?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility and reaction rates.
  • Temperature : Maintain 60–80°C to balance kinetic energy and side-reaction minimization.
  • Catalysis : Use triethylamine or NaH as a base for deprotonation in substitution reactions.
  • Monitoring : TLC or HPLC at 30-minute intervals ensures reaction completion without over-oxidation .

How should researchers address contradictory antibacterial activity data among derivatives?

  • Methodological Answer :
  • Standardization : Re-test compounds under identical conditions (e.g., agar diffusion, MIC assays) against reference strains (e.g., Bacillus subtilis, Escherichia coli).
  • Purity Verification : Re-crystallize derivatives and confirm purity via HPLC to rule out impurity interference.
  • SAR Analysis : Compare active vs. inactive analogs (e.g., substituent electronegativity, steric effects) to identify pharmacophores. For example, electron-withdrawing groups on the benzoyl moiety enhance activity .

What strategies enhance the biological activity of derivatives through structural modification?

  • Methodological Answer :
  • Functional Group Addition : Introduce halogens (e.g., F, Cl) at the benzoyl para-position to improve membrane permeability.
  • Heterocyclic Fusion : Attach thiophene or furan rings to the indolizine core via Pd-catalyzed cross-coupling for enhanced π-π stacking with bacterial enzymes.
  • Pro-drug Design : Incorporate ester groups for hydrolytic activation in biological systems .

What mechanistic insights guide the functionalization of this compound in heterocyclic chemistry?

  • Methodological Answer :
  • Electrophilic Substitution : The electron-deficient indolizine core undergoes regioselective substitution at the 1- and 5-positions, guided by DFT calculations of charge distribution.
  • Nucleophilic Attack : Cyanide at position 3 directs nucleophiles (e.g., amines, thiols) to adjacent positions, enabling scaffold diversification.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalysis in THF/water mixtures (3:1) at 80°C .

Key Considerations for Advanced Research:

  • Contradiction Resolution : Use isogenic bacterial strains to isolate resistance mechanisms.
  • Computational Modeling : MD simulations of ligand-enzyme complexes (e.g., E. coli DNA gyrase) predict binding affinities.
  • Toxicity Profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.